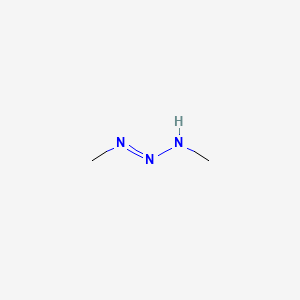
1,3-Dimethyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyltriazene is an organic compound with the molecular formula C2H7N3 It is a member of the triazene family, characterized by the presence of a triazene group (N=N-N) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyltriazene can be synthesized through the reaction of dimethylamine with nitrous acid. The process involves the formation of a diazonium salt intermediate, which then reacts with dimethylamine to yield this compound. The reaction is typically carried out under cold conditions to prevent the decomposition of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyltriazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
1,3-Dimethyltriazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: It is studied for its potential mutagenic and carcinogenic properties, making it a useful tool in genetic research.
Medicine: It has been investigated for its antitumor activity and potential use in chemotherapy
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyltriazene involves its conversion into reactive intermediates. These intermediates can alkylate nucleic acids, leading to mutations and cell death. The compound’s antitumor activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3,3-dimethyltriazene
- 1-p-Methylphenyl-3,3-dimethyltriazene
- 1-p-Nitrophenyl-3,3-dimethyltriazene
- 1-Phenyl-3,3-diethyltriazene
- 1-Phenyl-3,3-di-n-propyltriazene
- 1-Phenyl-3,3-diisopropyltriazene
Uniqueness
1,3-Dimethyltriazene is unique due to its simple structure and high reactivity. Unlike its phenyl-substituted counterparts, it lacks an aromatic ring, making it more susceptible to certain chemical reactions. Its ability to form stable azo compounds also sets it apart from other triazenes .
Propriétés
Numéro CAS |
3585-32-8 |
|---|---|
Formule moléculaire |
C2H7N3 |
Poids moléculaire |
73.10 g/mol |
Nom IUPAC |
N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C2H7N3/c1-3-5-4-2/h1-2H3,(H,3,4) |
Clé InChI |
SQUIUDMGPAPFHS-UHFFFAOYSA-N |
SMILES canonique |
CNN=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


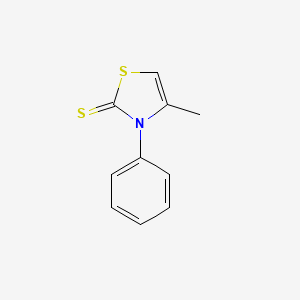


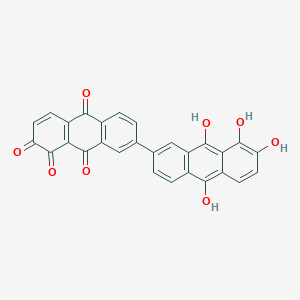
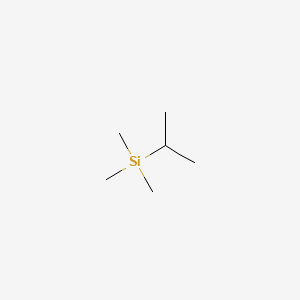


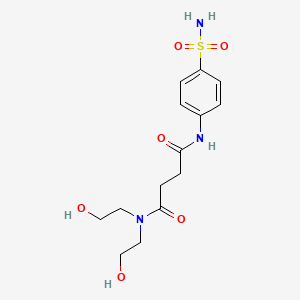
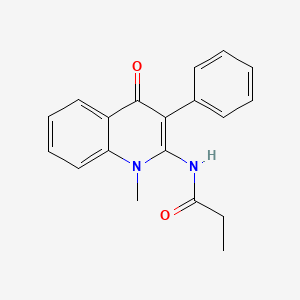
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

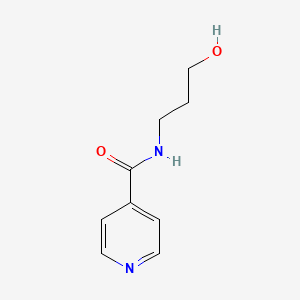

![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
